2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 2,4-dioxo moiety, a benzodioxolylmethyl group at position 3, and an acetamide side chain linked to a 4-methoxyphenyl group. The benzodioxole ring (a methylenedioxy bridge) is a notable pharmacophore associated with enhanced metabolic stability and CNS permeability, while the 4-methoxyphenyl group may influence solubility and target binding .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-32-17-7-5-16(6-8-17)26-21(29)13-27-18-3-2-10-25-22(18)23(30)28(24(27)31)12-15-4-9-19-20(11-15)34-14-33-19/h2-11H,12-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXAANDDFYNYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may interact with biological systems, leading to diverse pharmacological effects.
- Molecular Weight : 354.32 g/mol
- Molecular Formula : C17H14N4O5
- LogP : 0.9657
- Hydrogen Bond Acceptors : 9
- Hydrogen Bond Donors : 2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrido[3,2-d]pyrimidine core suggests potential inhibition of kinases or other enzymes involved in signaling pathways related to cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of pyrido[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. A study demonstrated that related compounds effectively inhibited the growth of acute biphenotypic leukemia cells (MV4-11) at concentrations as low as 0.3 µM .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for several enzymes involved in cancer progression and other diseases:
- MEK1/2 Kinases : Inhibition of these kinases can lead to decreased MAPK pathway activity, which is crucial for many cancer types .
- Phospholipase A2 : Inhibition has been linked to reduced inflammation and potential neuroprotective effects .
Case Studies
- In Vitro Studies : A study involving various cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Animal Models : In vivo studies using xenograft models showed that administration of similar compounds resulted in marked tumor growth inhibition compared to controls. The effective dosage ranged from 10 mg/kg to 100 mg/kg depending on the specific analog used.
Data Table of Biological Activities
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H14N4O5
- Molecular Weight : 354.32 g/mol
- SMILES Notation : C(C(N)=O)N1C(N(Cc2ccc3c(c2)OCO3)C(c2cccnc12)=O)=O
- LogP : 0.9657 (indicating moderate lipophilicity)
- Polar Surface Area : 92.373 Ų
Anticancer Potential
Research indicates that compounds similar to 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. The pyrido[3,2-d]pyrimidine scaffold is of particular interest due to its ability to inhibit various cancer cell lines by inducing apoptosis and halting cell proliferation.
Antimicrobial Activity
Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antibiotics. The benzodioxole moiety enhances the bioactivity of the compound against a range of pathogens.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor for enzymes involved in cancer progression and microbial resistance mechanisms.
Drug Development
The unique structural features of This compound make it a valuable lead compound in drug discovery programs targeting cancer and infectious diseases.
Molecular Probes
Due to its specific interactions with biological targets, this compound can be utilized as a molecular probe in biochemical assays to study cellular processes and disease mechanisms.
Structure-Activity Relationship Studies
The compound serves as an important tool in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of new therapeutic agents.
Case Study 1: Anticancer Screening
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrido[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The results indicated that compounds with the benzodioxole substituent exhibited enhanced potency compared to those without it .
Case Study 2: Antimicrobial Efficacy
A study conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrido-Pyrimidine and Benzimidazole Derivatives
- Compounds 3j and 3k (): These benzimidazole-based acetamides share structural similarities, particularly in the sulfinyl/sulfonyl substituents and acetamide side chains. However, their benzimidazole core differs from the pyrido-pyrimidine system in the target compound, which may alter electronic properties and hydrogen-bonding capabilities. For instance, the pyrido-pyrimidine’s dioxo groups could enhance interactions with polar protein residues compared to the benzimidazole’s sulfinyl groups .
- NMR Data : The target compound’s benzodioxolylmethyl group (δ ~4.65 ppm for CH₂) aligns with similar methylene signals in benzimidazole derivatives (δ 4.65–4.92 ppm), suggesting comparable electronic environments .
Pyrimido[4,5-d]pyrimidine Derivatives
- Compound 3b () and 11p (): These feature fused pyrimidine rings but lack the pyrido[3,2-d]pyrimidine core. The substitution patterns (e.g., methoxyphenyl vs. methylpiperazinyl in 3b) highlight divergent strategies for optimizing target affinity. The target compound’s 4-methoxyphenyl group may confer greater lipophilicity than 3b’s polar piperazine substituent .
Acetamide-Based Analogues
- N-(4-Fluorophenyl-imidazolyl)acetamide (): This compound’s fluorophenyl group contrasts with the target’s methoxyphenyl substituent. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, whereas the methoxy group’s electron-donating effects could improve π-stacking interactions .
- 2-(4-Ethoxyphenyl)-N-[4-(triazolopyridazinyl)phenyl]acetamide (): The ethoxy group here vs. methoxy in the target compound may influence metabolic stability, as longer alkoxy chains are more susceptible to oxidation .
Bioactivity and Pharmacological Insights
- Bioactivity Clustering (): Compounds with pyrido-pyrimidine or benzimidazole cores often cluster based on shared protein targets (e.g., kinases, topoisomerases).
- Synthetic Accessibility : The acetamide linkage is commonly synthesized via reductive amination () or nucleophilic substitution, as seen in ’s dithiazolylidene derivatives. The pyrido-pyrimidine core may require multi-step cyclization, posing challenges in regioselectivity and yield .
Key Data Tables
Table 1: Structural Comparison of Selected Analogues
Table 2: Spectroscopic Comparison (1H-NMR)
Q & A
Q. What are the recommended synthetic routes for this compound, and how can high purity (>95%) be achieved?
A multi-step synthesis involving condensation, cyclization, and functional group protection is typically employed. For example:
- Step 1 : Condensation of pyridine derivatives with benzodioxolylmethyl groups using ethanol as a solvent and acetic acid as a catalyst (yields ~91% after recrystallization) .
- Step 2 : Purification via column chromatography (silica gel, dichloromethane/methanol gradient) to isolate intermediates.
- Step 3 : Final acetylation with 4-methoxyphenylamine under anhydrous conditions. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure validated experimentally?
Structural confirmation requires:
- 1H/13C-NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.8–4.2 ppm), and carbonyl carbons (δ 165–175 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical mass within 3 ppm error .
- X-ray crystallography (if crystalline): Provides bond lengths/angles and confirms stereochemistry .
Q. What solvent systems are optimal for solubility in biological assays?
The compound shows limited aqueous solubility but dissolves in DMSO (≥50 mg/mL) or ethanol/DMSO mixtures (1:1 v/v). For in vitro studies, stock solutions in DMSO (10 mM) diluted in PBS (final DMSO ≤0.1%) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on the pyridopyrimidine core and benzodioxole moiety for hydrogen bonding/π-π interactions .
- QSAR modeling : Train models on analogues with varying substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with activity .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:
- Use kinetic assays (e.g., fluorescence polarization) with controlled ATP levels (1–10 μM).
- Validate results with orthogonal methods (e.g., SPR for binding affinity) .
Q. How can reaction pathways be optimized using AI-driven tools?
- Quantum chemistry : Employ Gaussian or ORCA for transition-state analysis to identify rate-limiting steps.
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts/solvents. For example, ICReDD’s hybrid computational-experimental workflows reduce optimization time by 40% .
Q. What metabolomics approaches characterize its in vivo stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
